(4-Aminonaphthalen-1-yl)(morpholino)methanone
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Overview
Description
(4-Aminonaphthalen-1-yl)(morpholino)methanone is an organic compound that features a naphthalene ring substituted with an amino group at the 4-position and a morpholino group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminonaphthalen-1-yl)(morpholino)methanone typically involves the reaction of 4-aminonaphthalene-1-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Aminonaphthalen-1-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Aminonaphthalen-1-yl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene ring’s ability to fluoresce under UV light.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-microbial agents.
Mechanism of Action
The exact mechanism of action for (4-Aminonaphthalen-1-yl)(morpholino)methanone is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(morpholino)methanone: Similar structure but with a bromine atom instead of an amino group.
(4-Methoxyphenyl)(morpholino)methanone: Similar structure but with a methoxy group instead of an amino group.
(4-Chlorophenyl)(morpholino)methanone: Similar structure but with a chlorine atom instead of an amino group.
Uniqueness
(4-Aminonaphthalen-1-yl)(morpholino)methanone is unique due to the presence of both an amino group and a morpholino group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H16N2O2 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
(4-aminonaphthalen-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H16N2O2/c16-14-6-5-13(11-3-1-2-4-12(11)14)15(18)17-7-9-19-10-8-17/h1-6H,7-10,16H2 |
InChI Key |
LZLAFYKIUMFWCO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
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